(DIISOPROPYLAMINO)TRIMETHYLSILANE

Beschreibung

The exact mass of the compound Diisopropylaminotrimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (DIISOPROPYLAMINO)TRIMETHYLSILANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DIISOPROPYLAMINO)TRIMETHYLSILANE including the price, delivery time, and more detailed information at info@benchchem.com.

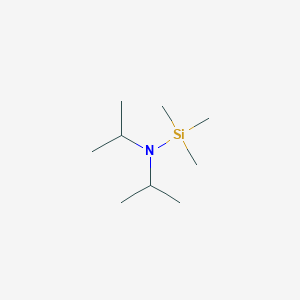

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propan-2-yl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQRKBBRMOCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344033 | |

| Record name | Diisopropylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-88-6 | |

| Record name | Diisopropylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diisopropyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Diisopropylamino)trimethylsilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diisopropylamino)trimethylsilane, a sterically hindered aminosilane, has emerged as a valuable reagent in modern organic synthesis. Its unique combination of reactivity and selectivity makes it a powerful tool for the protection of sensitive functional groups, particularly hydroxyl moieties, during complex multi-step syntheses. This guide provides a comprehensive overview of its core properties, explores its mechanistic nuances as a silylating agent, and offers a detailed, field-proven experimental protocol for its application.

Core Properties of (Diisopropylamino)trimethylsilane

(Diisopropylamino)trimethylsilane , also known as N,N-Diisopropyl-1,1,1-trimethylsilylamine, is a colorless to yellowish liquid with a characteristic pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 17425-88-6 | [2] |

| Molecular Formula | C₉H₂₃NSi | [2] |

| Molecular Weight | 173.37 g/mol | [2] |

| Boiling Point | 157 °C (at 760 mmHg) | [1][2] |

| Density | 0.786 g/cm³ | [1] |

| Flash Point | 28 °C | [1] |

| Refractive Index | 1.4232 | [1] |

The Role of (Diisopropylamino)trimethylsilane in Organic Synthesis: A Silylating Agent

The primary application of (Diisopropylamino)trimethylsilane lies in its function as a silylating agent. Silylation is a chemical process that introduces a silyl group, in this case, the trimethylsilyl (TMS) group, onto a reactive functional group, most commonly a hydroxyl group, to form a stable silyl ether.[3] This temporary "protection" prevents the functional group from participating in unwanted side reactions during subsequent synthetic steps.[3][4]

Mechanism of Silylation

The silylation of an alcohol with (Diisopropylamino)trimethylsilane proceeds via a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of the aminosilane. The diisopropylamino group serves as a leaving group, which, upon protonation by the alcohol, forms the volatile and non-nucleophilic diisopropylamine. This drives the reaction to completion.

The bulky diisopropylamino group plays a crucial role in the reactivity and selectivity of the reagent. Compared to less hindered aminosilanes, (Diisopropylamino)trimethylsilane exhibits enhanced stability and moderated reactivity, which can be advantageous in achieving selective silylation of less sterically hindered hydroxyl groups.[5] For instance, primary alcohols are observed to react faster than secondary alcohols, which in turn react faster than tertiary alcohols.[5]

Sources

- 1. US20170029446A1 - Process Of Synthesizing Diisopropylamino-Disilanes - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Silylation Mechanism of (Diisopropylamino)trimethylsilane

Abstract

This technical guide provides a comprehensive examination of the silylation mechanism employing (Diisopropylamino)trimethylsilane, also known as Trimethylsilyl diisopropylamine (TMSDA). Silylation is a cornerstone of modern organic synthesis, primarily utilized for the protection of protic functional groups such as alcohols, amines, and carboxylic acids. TMSDA has emerged as a potent and selective reagent for the introduction of the trimethylsilyl (TMS) protecting group. This document elucidates the fundamental principles governing its reactivity, the step-by-step reaction mechanism, the influence of various experimental parameters, and a field-proven protocol for its application. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to empower users in leveraging TMSDA to its full potential.

Introduction to Silylation and the Role of Aminosilanes

Silylation is the process of substituting an active hydrogen atom in a molecule, typically from a hydroxyl (-OH), amino (-NH), or thiol (-SH) group, with a silyl group (e.g., -SiR₃).[1] This transformation is critical in multi-step synthesis, as it temporarily masks the reactive nature of these functional groups, preventing undesired side reactions.[2] The resulting silyl ethers, silyl amines, or silyl thioethers are generally stable under a variety of non-acidic conditions but can be readily cleaved when desired, making them excellent chemical protecting groups.[3]

A diverse array of silylating agents exists, each with a unique reactivity profile. Among these, aminosilanes like (Diisopropylamino)trimethylsilane represent a highly effective class of reagents. Unlike silyl halides (e.g., Trimethylsilyl chloride, TMSCl), which generate corrosive acidic byproducts (HCl), aminosilanes produce neutral, volatile amine byproducts.[4] This key difference simplifies reaction workups and enhances compatibility with acid-sensitive substrates. TMSDA, in particular, offers a compelling balance of high reactivity and operational simplicity, driven by the unique properties of its diisopropylamino leaving group.

The Silylating Agent: A Comparative Overview

(Diisopropylamino)trimethylsilane features a trimethylsilyl group attached to a bulky, basic diisopropylamino moiety. The Si-N bond is polarized and susceptible to cleavage, making the silicon atom highly electrophilic and ready for nucleophilic attack.[5] Its efficacy is best understood when compared to other common trimethylsilylating agents.

Table 1: Comparison of Common Trimethylsilylating Agents

| Reagent | Formula | Byproduct | Reactivity | Key Characteristics |

| Trimethylsilyl Chloride (TMSCl) | (CH₃)₃SiCl | HCl | Moderate | Requires a stoichiometric base (e.g., triethylamine, pyridine) to neutralize HCl.[6] |

| Hexamethyldisilazane (HMDS) | [(CH₃)₃Si]₂NH | NH₃ | Low to Moderate | Often requires an acid catalyst (e.g., TMSCl, (NH₄)₂SO₄); ammonia byproduct is volatile.[4] |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | N-(trimethylsilyl)acetamide | High | Highly reactive; byproduct is non-volatile but often soluble and easily removed. |

| Trimethylsilylimidazole (TMSI) | (CH₃)₃Si-Im | Imidazole | Very High | Extremely reactive, especially for alcohols; byproduct is imidazole.[7] |

| (Diisopropylamino)trimethylsilane (TMSDA) | (CH₃)₃SiN(i-Pr)₂ | Diisopropylamine | High | Highly reactive, no catalyst needed for alcohols; volatile amine byproduct drives reaction forward. |

The bulky diisopropyl groups on the nitrogen atom in TMSDA sterically hinder the nitrogen lone pair from extensive pπ-dπ back-bonding with silicon, which increases the electrophilicity of the silicon center compared to less hindered aminosilanes. This, combined with the basicity of the resulting diisopropylamide anion, makes it an excellent leaving group.

The Core Silylation Mechanism

The silylation of a protic substrate, such as an alcohol (R-OH), with (Diisopropylamino)trimethylsilane proceeds via a well-established nucleophilic substitution pathway at the silicon center. The mechanism is characterized by a concerted or near-concerted process that avoids the need for external catalysts in most applications.

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of TMSDA.

-

Transition State Formation: This attack leads to the formation of a highly transient, pentacoordinate silicon intermediate or transition state. In this state, the silicon atom is temporarily bonded to both the incoming alcohol oxygen and the departing nitrogen atom.

-

Leaving Group Departure: The Si-N bond cleaves, and the diisopropylamide anion [(i-Pr)₂N]⁻ departs. This is the rate-determining step and is facilitated by the stability of the departing anion.

-

Proton Transfer: The highly basic diisopropylamide anion immediately abstracts the proton from the now-positively charged oxonium intermediate, forming the neutral silyl ether product and the volatile diisopropylamine byproduct.

This final proton transfer step is irreversible and thermodynamically favorable, driving the reaction equilibrium towards the products in accordance with Le Châtelier's principle, especially if the volatile amine is allowed to escape the reaction mixture.

Caption: Figure 1: Mechanism of Alcohol Silylation with TMSDA.

Causality in Experimental Choices

The efficiency of silylation with TMSDA is influenced by several factors, and understanding these allows for rational optimization of reaction conditions.

-

Substrate Steric Hindrance: The reaction is fastest with primary alcohols and becomes progressively slower with secondary and tertiary alcohols due to increased steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the silicon atom. For highly hindered substrates, elevated temperatures may be required.

-

Solvent Selection: While the reaction can be run neat, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent is often dictated by substrate solubility. Aprotic solvents are crucial to prevent competitive reaction of the silylating agent with the solvent.

-

Temperature: For most primary and secondary alcohols, the reaction is rapid and proceeds to completion at room temperature.[7] The evolution of diisopropylamine provides a simple visual cue for reaction progress.

-

Inert Atmosphere: Aminosilanes are sensitive to moisture.[5] Atmospheric water can hydrolyze the reagent to form hexamethyldisiloxane, consuming the reagent and reducing the yield. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a self-validating measure to ensure reproducibility and high efficiency.

Field-Proven Experimental Protocol

This section provides a detailed methodology for the trimethylsilylation of benzyl alcohol, a representative primary alcohol.

Objective: To protect the hydroxyl group of benzyl alcohol as a trimethylsilyl ether.

Materials:

-

Benzyl Alcohol (1.0 equiv)

-

(Diisopropylamino)trimethylsilane (1.1-1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Septum and Nitrogen/Argon inlet

-

Syringes

Caption: Figure 2: Experimental Workflow for Silylation.

Step-by-Step Procedure:

-

Preparation: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar is assembled and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with benzyl alcohol (e.g., 5.0 g, 46.2 mmol) and anhydrous dichloromethane (50 mL). The flask is sealed with a rubber septum.

-

Silylating Agent Addition: (Diisopropylamino)trimethylsilane (e.g., 8.8 g, 50.8 mmol, 1.1 equiv) is added dropwise via syringe to the stirring solution at room temperature over 5 minutes.

-

Reaction: The reaction mixture is stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours). The formation of a slight haze due to diisopropylamine hydrochloride (from trace HCl in the solvent) is sometimes observed.

-

Workup: Once the reaction is complete, the solvent and volatile byproduct can be removed under reduced pressure (rotary evaporation). For many applications, the crude product is of sufficient purity to be used directly in the next step. If a more rigorous purification is needed, the reaction mixture can be diluted with diethyl ether and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude benzyl trimethylsilyl ether. If necessary, the product can be further purified by vacuum distillation.

Conclusion

(Diisopropylamino)trimethylsilane is a highly effective and practical reagent for the silylation of protic functional groups. Its mechanism of action is a straightforward nucleophilic substitution at the silicon center, which proceeds rapidly and cleanly without the need for catalysts. The key advantages of this reagent—high reactivity, operational simplicity, and the formation of a volatile, neutral amine byproduct—make it a trustworthy and valuable tool in the arsenal of synthetic chemists. By understanding the core mechanism and the factors influencing the reaction, researchers can confidently apply this methodology to protect sensitive functionalities in complex molecules, facilitating advancements in drug discovery and materials science.

References

-

Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]

-

Wikipedia. (2023). Silylation. [Link]

-

Wang, P., et al. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12517–12523. [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

-

Nguyen, H., et al. (2011). Organocatalytic Enantioselective Synthesis of Bicyclic ß-Lactones from Aldehyde Acids via Nucleophile-Catalyzed Aldol-Lactonization (NCAL). Organic Syntheses, 88, 121-137. [Link]

-

Verma, V., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(71), 9174-9189. [Link]

-

Gelest. (n.d.). Techniques for Silylation. ResearchGate. [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. General Silylation Procedures - Gelest [technical.gelest.com]

An In-depth Technical Guide to (Diisopropylamino)trimethylsilane: Structure, Properties, and Synthetic Applications

Introduction: Unveiling a Niche Silylating Agent

In the landscape of modern organic synthesis, the strategic protection and activation of functional groups are paramount to the efficient construction of complex molecules. Among the myriad of reagents developed for this purpose, organosilanes hold a position of prominence. (Diisopropylamino)trimethylsilane, a member of the aminosilane family, emerges as a specialized reagent valued for its unique reactivity profile. While structurally simple, its utility in forming silyl enol ethers and as a derivatization agent makes it a noteworthy tool for researchers in medicinal chemistry and materials science.

This guide provides an in-depth examination of (Diisopropylamino)trimethylsilane, moving beyond catalog data to explore its molecular characteristics, the mechanistic underpinnings of its reactivity, and practical, field-proven protocols for its application. We will delve into the causality behind its function, offering insights to empower researchers to leverage this reagent with precision and confidence.

Molecular Identity and Physicochemical Profile

(Diisopropylamino)trimethylsilane is an organosilane that incorporates a trimethylsilyl group bonded to the nitrogen atom of diisopropylamine.[1] This unique arrangement of a bulky, non-nucleophilic amine with a reactive silicon center dictates its chemical behavior.

The physical properties of this compound are critical for its handling and use in experimental setups. It is a colorless, flammable liquid that is sensitive to moisture.[1][4] A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 173.37 g/mol | [1][2][3] |

| Appearance | Colorless to yellowish liquid | [3][4] |

| Density | 0.786 g/cm³ | [2][4] |

| Boiling Point | 157 °C | [2][4] |

| Flash Point | 28 °C | [2][4] |

| Refractive Index | 1.4232 | [4] |

Core Application: Silylation and the Formation of Silyl Enol Ethers

The primary utility of (diisopropylamino)trimethylsilane lies in its function as a silylating agent, particularly for the conversion of enolizable ketones and aldehydes into their corresponding silyl enol ethers. Silyl enol ethers are exceptionally versatile intermediates in organic synthesis, serving as key precursors for stereoselective aldol reactions, Michael additions, and alkylations.[5][6]

The Causality of Reactivity: A Mechanistic Perspective

Unlike the common combination of trimethylsilyl chloride (TMSCl) and a tertiary amine base (e.g., triethylamine), (diisopropylamino)trimethylsilane offers a streamlined, single-reagent approach. The reaction mechanism is driven by several key factors:

-

Electrophilic Silicon Center: The silicon atom is electron-deficient and readily attacked by nucleophiles, such as the oxygen of a carbonyl enol or enolate.[5]

-

The Leaving Group: The diisopropylamide anion is a strong base, which facilitates the deprotonation of the α-carbon of the carbonyl compound. Upon silylation of the carbonyl oxygen, the diisopropylamine is released as a stable, volatile, and weakly nucleophilic byproduct.

-

Thermodynamic Driving Force: The formation of the strong silicon-oxygen bond (Si-O) is a major thermodynamic driving force for the reaction.[5]

The use of a bulky base like diisopropylamide is crucial. Its steric hindrance minimizes side reactions, such as direct nucleophilic attack on the carbonyl carbon, and plays a role in the regioselectivity of enol ether formation with unsymmetrical ketones.

Experimental Protocol: Synthesis of a Silyl Enol Ether

This protocol describes a general, self-validating procedure for the silylation of an enolizable ketone. The success of the reaction is validated by the disappearance of the starting material and the appearance of the product, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and confirmed by spectroscopic analysis.

Objective: To synthesize the trimethylsilyl enol ether of cyclohexanone.

Materials:

-

Cyclohexanone

-

(Diisopropylamino)trimethylsilane

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

System Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a positive pressure of inert gas. This is a critical step, as the reagent and the resulting silyl enol ether are sensitive to moisture.[1][4] Reaction with water will consume the aminosilane and generate siloxanes and diisopropylamine.[1]

-

Reagent Charging: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve cyclohexanone (1.0 equivalent) in the chosen anhydrous solvent.

-

Reagent Addition (Causality Pillar): Add (diisopropylamino)trimethylsilane (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature. The slight excess of the silylating agent ensures complete conversion of the ketone. The reaction is often run at room temperature or with gentle heating, depending on the reactivity of the carbonyl substrate.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC (staining with an appropriate agent like potassium permanganate) or by taking aliquots for GC analysis. The reaction is typically complete within a few hours.

-

Workup and Purification:

-

Once the reaction is complete, the volatile components (solvent and diisopropylamine byproduct) are removed under reduced pressure using a rotary evaporator.

-

The crude silyl enol ether can often be used directly in subsequent steps. If higher purity is required, it can be purified by distillation under reduced pressure. It is essential to avoid aqueous workups to prevent hydrolysis of the product.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the silyl enol ether synthesis protocol.

Caption: Workflow for the synthesis of silyl enol ethers using (diisopropylamino)trimethylsilane.

Spectroscopic Characterization Insights

For researchers and drug development professionals, verifying the structure of the synthesized silyl enol ether is non-negotiable. While actual spectra are instrument-dependent, the expected signatures are predictable:

-

¹H NMR: The most telling signal is the disappearance of the proton(s) α to the carbonyl in the starting material. New signals will appear for the vinyl protons of the enol ether and a characteristic sharp singlet around 0.0-0.3 ppm for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

¹³C NMR: The carbonyl carbon signal (typically >190 ppm) from the starting material will be absent. It will be replaced by two new signals corresponding to the sp² carbons of the C=C double bond in the silyl enol ether.

-

IR Spectroscopy: The strong C=O stretching absorption (typically 1690-1740 cm⁻¹) of the starting ketone will disappear, and a new, weaker C=C stretching absorption will appear around 1640-1680 cm⁻¹.

Safety, Handling, and Storage

The safe and effective use of (diisopropylamino)trimethylsilane requires adherence to strict handling protocols due to its hazardous properties.

-

Hazards: The compound is a flammable liquid and vapor.[1] It causes skin and serious eye irritation.[1][4] Upon contact with moisture or water, it reacts to release diisopropylamine, which is itself irritating and has an OSHA permissible exposure limit (PEL).[1]

-

Handling (Authoritative Grounding):

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[1]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1] Grounding and bonding of containers during transfer is essential.[7]

-

Avoid all contact with skin and eyes, and do not inhale vapors.[1]

-

-

Storage:

References

-

Gelest, Inc. (2016). Safety Data Sheet: (DIISOPROPYLAMINO)TRIMETHYLSILANE. [Link]

-

ChemBK. (2024). (DIISOPROPYLAMINO)TRIMETHYLSILANE - Physico-chemical Properties. [Link]

-

Wikipedia. (n.d.). Trimethylsilane. [Link]

-

Gelest, Inc. (n.d.). (N,N-DIMETHYLAMINO)TRIMETHYLSILANE. [Link]

-

PubChem, National Institutes of Health. (n.d.). (Diethylamino)trimethylsilane. [Link]

-

Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. [Link]

-

ResearchGate. (2008). Synthesis and Molecular Structure of Tris(diphenylphosphino)borane. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: (DIETHYLAMINO)TRIMETHYLSILANE. [Link]

-

Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. [Link]

-

Ereztech LLC. (2024). Safety Data Sheet: 1,2-Bis(diisopropylamino)disilane. [Link]

-

Wikipedia. (n.d.). Silyl enol ether. [Link]

-

MDPI. (n.d.). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. [Link]

-

eScholarship.org. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. [Link]

-

Thieme. (2016). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

Sources

Navigating the Silylation Landscape: A Technical Guide to (Diisopropylamino)trimethylsilane and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of reagents developed for this purpose, silylating agents hold a prominent position due to their versatility and tunable reactivity. This guide provides an in-depth exploration of (Diisopropylamino)trimethylsilane , a sterically hindered silylamine, offering insights into its nomenclature, properties, synthesis, and applications in modern chemical research.

Decoding the Nomenclature: A Multiplicity of Names

One of the initial hurdles in exploring the chemical literature for a specific reagent is navigating its various synonyms. (Diisopropylamino)trimethylsilane is known by several names, which can lead to confusion if not properly cross-referenced. Understanding these alternatives is crucial for a comprehensive literature search.

| Primary Name | Synonyms | CAS Number |

| (Diisopropylamino)trimethylsilane | N,N-Diisopropyltrimethylsilylamine; N-trimethylsilyldiisopropylamine; N,N-Diisopropyl-N-(trimethylsilyl)amine; N,N-diisopropyl-1,1,1-trimethylsilylamine; 1,1,1-trimethyl-N,N-bis(1-methylethyl)silanamine | 17425-88-6 |

This guide will primarily use the name (Diisopropylamino)trimethylsilane, but researchers should be adept at searching for its synonyms to capture the full breadth of available information.

Physicochemical Properties: A Snapshot of the Reagent

Understanding the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. (Diisopropylamino)trimethylsilane is a colorless to light yellow liquid with a characteristic amine-like odor. Key properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₉H₂₃NSi | [1] |

| Molecular Weight | 173.37 g/mol | [1] |

| Boiling Point | 157 °C | [1] |

| Density | 0.786 g/cm³ | [1] |

| Flash Point | 28 °C | [1] |

| Refractive Index | 1.4232 | [1] |

Its flammability and sensitivity to moisture necessitate handling under an inert atmosphere and away from ignition sources.

Synthesis of (Diisopropylamino)trimethylsilane: A Preparative Overview

The synthesis of silylamines, such as (Diisopropylamino)trimethylsilane, generally involves the reaction of a silyl halide with the corresponding amine. The most common route for preparing this reagent is the reaction of trimethylsilyl chloride with diisopropylamine.

Caption: General synthesis of (Diisopropylamino)trimethylsilane.

Experimental Protocol: Synthesis of N,N-Diisopropyl-N-(trimethylsilyl)amine

-

Materials: Diisopropylamine, Trimethylsilyl chloride, Triethylamine (or another suitable base), Anhydrous diethyl ether (or other inert solvent).

-

Procedure:

-

To a solution of diisopropylamine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add trimethylsilyl chloride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The formation of a precipitate (triethylammonium chloride) will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by distillation to yield pure (Diisopropylamino)trimethylsilane.

-

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and IR.

Mechanism of Silylation: A Nucleophilic Substitution at Silicon

(Diisopropylamino)trimethylsilane functions as a silylating agent by transferring a trimethylsilyl (TMS) group to a nucleophilic substrate, typically an alcohol. The reaction proceeds via a nucleophilic substitution at the silicon atom. The bulky diisopropylamino group acts as a good leaving group, and the liberated diisopropylamine can act as a base to neutralize any acidic byproducts.

Caption: Mechanism of alcohol silylation.

The steric hindrance provided by the two isopropyl groups on the nitrogen atom plays a crucial role in the reactivity and selectivity of this reagent. This bulkiness can prevent the silylation of more hindered hydroxyl groups, allowing for selective protection of less sterically encumbered alcohols in a molecule.

Applications in Organic Synthesis: The Art of Protection

The primary application of (Diisopropylamino)trimethylsilane is as a silylating agent for the protection of hydroxyl groups in alcohols. The resulting trimethylsilyl (TMS) ethers are stable under a variety of reaction conditions, yet can be readily cleaved when desired.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

-

Materials: Primary alcohol, (Diisopropylamino)trimethylsilane, Anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Procedure:

-

Dissolve the primary alcohol in the anhydrous solvent under an inert atmosphere.

-

Add a slight excess (e.g., 1.1 to 1.5 equivalents) of (Diisopropylamino)trimethylsilane to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is often pure enough for subsequent steps, or it can be purified by column chromatography on silica gel.

-

Self-Validating System: The disappearance of the starting alcohol and the appearance of the less polar silyl ether product on a TLC plate provides a quick and effective way to monitor the reaction. The formation of diisopropylamine as a byproduct is volatile and can often be removed under vacuum.

Advantages of (Diisopropylamino)trimethylsilane in Silylation:

-

Neutral Byproduct: The reaction generates diisopropylamine, a volatile and relatively non-nucleophilic base, which is less likely to cause side reactions compared to the acidic byproducts generated from silyl chlorides.

-

Moderate Reactivity: Its reactivity is generally lower than that of silyl triflates but higher than that of hexamethyldisilazane (HMDS), offering a good balance for many applications.

-

Steric Selectivity: The bulky diisopropyl groups can impart a degree of steric selectivity, favoring the silylation of less hindered alcohols.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the trimethylsilyl group and a septet and a doublet for the methine and methyl protons of the isopropyl groups, respectively.

-

¹³C NMR: The spectrum would show characteristic signals for the methyl carbons of the TMS group and the methine and methyl carbons of the isopropyl groups.

-

FTIR: The infrared spectrum would likely show strong C-H stretching vibrations from the alkyl groups and Si-C stretching bands characteristic of the trimethylsilyl group. The absence of a significant N-H stretching band would confirm the tertiary nature of the amine.

Safety and Handling

(Diisopropylamino)trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions. It is also corrosive and can cause burns to the skin and eyes. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place. Always consult the Safety Data Sheet (SDS) before use.

Conclusion

(Diisopropylamino)trimethylsilane, along with its various synonyms, is a valuable tool in the synthetic chemist's arsenal. Its utility as a silylating agent, coupled with the advantages of a neutral byproduct and tunable reactivity, makes it a reagent of choice for the protection of hydroxyl groups. A thorough understanding of its nomenclature, properties, and reaction mechanisms, as outlined in this guide, will empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

Sources

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(Diisopropylamino)trimethylsilane , a sterically hindered organosilicon compound, has emerged as a versatile and powerful tool in modern organic synthesis and medicinal chemistry. Its unique combination of a bulky diisopropylamino group and a reactive trimethylsilyl moiety provides distinct advantages in a range of chemical transformations. This guide offers an in-depth exploration of its core applications, moving beyond a simple listing of reactions to provide a causal understanding of its utility in research, particularly in the context of drug development.

Core Properties and Strategic Advantages

(Diisopropylamino)trimethylsilane, with the chemical formula C9H23NSi, is a colorless to light yellow liquid.[1][2] Its strategic value in synthesis stems from two key features: the bulky diisopropylamino group renders it a potent, non-nucleophilic base, while the trimethylsilyl group serves as an efficient silylating agent. This duality allows for its application in reactions where both basicity and silylation are required, often with a high degree of control and selectivity.

Table 1: Physicochemical Properties of (Diisopropylamino)trimethylsilane

| Property | Value | Reference(s) |

| CAS Number | 17425-88-6 | [1] |

| Molecular Formula | C9H23NSi | [1] |

| Molecular Weight | 173.37 g/mol | [1] |

| Boiling Point | 157 °C | [1] |

| Density | 0.786 g/cm³ | [1] |

| Flash Point | 28 °C | [1] |

Primary Application I: Silylation of Sterically Hindered Alcohols

One of the most valuable applications of (Diisopropylamino)trimethylsilane is in the protection of hydroxyl groups, particularly in sterically congested environments. The bulky nature of the diisopropylamino group allows for the selective silylation of less hindered alcohols in the presence of more hindered ones.

The "Why": Causality in Silylation

The silylation of an alcohol proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. In the case of (Diisopropylamino)trimethylsilane, the reaction is facilitated by the basicity of the diisopropylamino group, which can deprotonate the alcohol, increasing its nucleophilicity. The steric bulk of the diisopropylamino group plays a crucial role in preventing undesired side reactions, such as the silylation of more sterically accessible but less desired functional groups. This inherent selectivity is a significant advantage over less hindered silylating agents.[3]

Sources

An In-depth Technical Guide to Silylating Agents in Organic Chemistry

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of reactive functional groups is a cornerstone of success. Silylating agents have emerged as an indispensable class of reagents that enable chemists to temporarily mask protic functional groups—such as alcohols, amines, and carboxylic acids—thereby preventing undesired side reactions during synthetic transformations. This guide offers a comprehensive exploration of silylating agents, delving into their reaction mechanisms, a comparative analysis of common reagents, and detailed, field-proven protocols for their application and removal. Designed for researchers, scientists, and drug development professionals, this document aims to provide both a theoretical foundation and practical insights to empower more efficient and robust synthetic strategies.

The process of silylation involves the substitution of an active hydrogen atom on a heteroatom with a silyl group (typically of the structure R₃Si-), converting the functional group into a less reactive and more stable silyl derivative.[1][2] This temporary protection is a critical tactic in multistep syntheses, where the integrity of sensitive functionalities must be maintained while other parts of the molecule are being modified.[3] Beyond their role as protecting groups, silylating agents are also pivotal in analytical chemistry for enhancing the volatility of polar compounds for gas chromatography (GC) and mass spectrometry (MS) analysis.[4][5]

This guide will navigate the nuances of selecting the appropriate silylating agent, a decision dictated by factors such as the steric and electronic environment of the substrate, the desired stability of the silyl ether, and the orthogonality required for subsequent deprotection steps. By understanding the causality behind these experimental choices, researchers can design more elegant and effective synthetic routes.

Core Principles and Reaction Mechanisms

The efficacy of silylating agents is rooted in the fundamental principles of nucleophilic substitution at a silicon center. The silicon atom, being less electronegative than the leaving group (typically a halide or a nitrogen-based group), is electrophilic and susceptible to attack by nucleophiles such as the oxygen of a hydroxyl group or the nitrogen of an amine.[6]

The General Mechanism of Silylation

The silylation of an alcohol with a silyl halide, such as trimethylsilyl chloride (TMS-Cl), generally proceeds via an SN2-type mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, which serves to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon center, displacing the halide leaving group and forming the silyl ether.[6]

Caption: General Mechanism of Silylation with a Silyl Halide.

The Role of Nucleophilic Catalysts: Imidazole and DMAP

In many silylation protocols, particularly with sterically demanding alcohols or less reactive silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl), a nucleophilic catalyst such as imidazole or 4-(dimethylamino)pyridine (DMAP) is employed to accelerate the reaction.[1][7] These catalysts function by reacting with the silylating agent to form a highly reactive silylated intermediate.

For instance, DMAP reacts with a silyl chloride to form a silylated pyridinium species.[7][8] This intermediate is significantly more electrophilic than the starting silyl chloride, making it much more susceptible to nucleophilic attack by the alcohol. This catalytic cycle regenerates the DMAP, allowing it to participate in further reactions.[9] Imidazole is believed to function in a similar manner, forming a reactive N-silylimidazolium intermediate.[1]

Caption: Catalytic Cycle of DMAP in Silylation.

A Comparative Guide to Common Silylating Agents

The choice of silylating agent is a critical decision in synthetic planning, as it dictates the stability of the resulting silyl ether and the conditions required for its eventual removal. The primary differentiating factor among common silylating agents is the steric bulk of the substituents on the silicon atom.[10]

| Silylating Agent | Acronym | Common Conditions | Advantages | Disadvantages |

| Trimethylsilyl Chloride | TMS-Cl | Et₃N, DCM, 0 °C to rt | Easy to introduce and remove; low cost. | Very labile to acidic conditions and even mild protic solvents.[11] |

| tert-Butyldimethylsilyl Chloride | TBDMS-Cl or TBS-Cl | Imidazole, DMAP, DMF, rt | Good stability to a wide range of reagents; robust.[11][12] | Requires stronger conditions for removal than TMS. |

| Triisopropylsilyl Chloride | TIPS-Cl | Imidazole, DMF, rt | Very high steric bulk; stable to many conditions that cleave TBDMS.[13] | Difficult to introduce on sterically hindered alcohols.[13] |

| tert-Butyldiphenylsilyl Chloride | TBDPS-Cl | Imidazole, DMF, rt | Very stable to acidic conditions; UV-active for easy detection.[10] | Phenyl groups can be labile to some hydrogenation conditions. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or in solvent, rt to 60 °C | Highly reactive; neutral byproducts; good solvent properties.[14][15] | Primarily for TMS introduction; moisture sensitive.[14] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Neat or in solvent, 60-90 °C | Very reactive; volatile byproducts ideal for GC-MS.[16][17] | Primarily for TMS introduction; moisture sensitive.[16] |

| Trimethylsilyl trifluoromethanesulfonate | TMS-OTf | 2,6-Lutidine, DCM, -78 °C | Extremely reactive; silylates even very hindered alcohols.[13] | Highly moisture sensitive; corrosive byproducts. |

Relative Stability of Silyl Ethers

The stability of the resulting silyl ether is a direct consequence of the steric hindrance around the silicon-oxygen bond. This steric shield protects the bond from attack by both acids and bases. The following tables provide a quantitative comparison of the relative rates of hydrolysis for common silyl ethers.

Relative Stability in Acidic Media [11][18]

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Relative Stability in Basic Media [11][18]

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS | 1 |

| TES | 10-100 |

| TBDMS | ~20,000 |

| TBDPS | ~20,000 |

| TIPS | 100,000 |

Strategic Selection of a Silylating Agent

The selection of an appropriate silylating agent and reaction conditions is a multi-faceted decision that requires careful consideration of the substrate, the overall synthetic route, and the desired orthogonality of protecting groups. The following workflow provides a logical framework for making this selection.

Caption: Workflow for Selecting a Silylating Agent.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for common silylation and deprotection reactions.

Protocol 1: Silylation of a Primary Alcohol with TBDMS-Cl

This protocol describes the selective protection of a primary alcohol in the presence of more hindered secondary alcohols.

Materials:

-

Diol substrate (containing both primary and secondary alcohols) (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the diol (1.0 equiv) in anhydrous DMF, add imidazole (2.2 equiv) and TBDMS-Cl (1.1 equiv) at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the selectively silylated primary alcohol.

Protocol 2: Silylation of a Secondary Alcohol with TIPS-OTf

This protocol is suitable for the silylation of sterically hindered secondary alcohols.

Materials:

-

Secondary alcohol (1.0 equiv)

-

Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) (1.2 equiv)

-

2,6-Lutidine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

-

Add 2,6-lutidine (1.5 equiv) followed by the dropwise addition of TIPS-OTf (1.2 equiv).

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Silylation of a Carboxylic Acid with MSTFA

This protocol is commonly used for derivatizing carboxylic acids for GC-MS analysis.

Materials:

-

Carboxylic acid (1-10 mg)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous pyridine or acetonitrile (optional)

Procedure:

-

Place the carboxylic acid sample (1-10 mg) into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of dry nitrogen.[16]

-

Add an excess of MSTFA (typically 50-100 µL). A solvent such as pyridine or acetonitrile can be used if necessary.[16]

-

Seal the vial and heat at 60-90 °C for 15-90 minutes.[16]

-

Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 4: Deprotection of a TBDMS Ether with TBAF

This is a standard protocol for the fluoride-mediated cleavage of silyl ethers.

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Quench the reaction with water and extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 5: Selective Deprotection of a TMS Ether in the Presence of a TBDMS Ether

This protocol leverages the significant difference in acid lability between TMS and TBDMS ethers.[11]

Materials:

-

Substrate containing both TMS and TBDMS ethers (1.0 equiv)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substrate (1.0 equiv) in methanol at room temperature.

-

Add a catalytic amount of 1 M HCl (e.g., a few drops).

-

Stir the solution and monitor the reaction closely by TLC. The deprotection of the TMS ether is typically very rapid (5-30 minutes).

-

Once the TMS ether is cleaved, immediately neutralize the acid with a saturated aqueous solution of sodium bicarbonate to prevent cleavage of the TBDMS ether.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography if necessary.

Conclusion

Silylating agents are powerful and versatile tools in the arsenal of the modern organic chemist. Their ability to selectively and temporarily protect a wide range of functional groups has been instrumental in the synthesis of countless complex molecules, from life-saving pharmaceuticals to advanced materials. A deep understanding of the underlying mechanisms of silylation and deprotection, coupled with a strategic approach to reagent selection based on steric and electronic factors, is paramount for leveraging their full potential. This guide has provided a comprehensive overview of these principles, offering both the theoretical framework and the practical, actionable protocols necessary for successful implementation in a research and development setting. By mastering the art and science of silylation, chemists can navigate the intricate pathways of multi-step synthesis with greater confidence and efficiency, ultimately accelerating the pace of innovation.

References

- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

-

Gelest, Inc. (n.d.). Silylating Agents. Retrieved January 23, 2026, from [Link]

-

Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved January 23, 2026, from [Link]

- Zipse, H., et al. (2014). The DMAP-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(18), 8348–8359.

-

Wikipedia. (n.d.). Silylation. Retrieved January 23, 2026, from [Link]

-

Gelest, Inc. (n.d.). Silyl Groups. Retrieved January 23, 2026, from [Link]

-

ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved January 23, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved January 23, 2026, from [Link]

-

Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Retrieved January 23, 2026, from [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 23, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. Retrieved January 23, 2026, from [Link]

-

Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Retrieved January 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved January 23, 2026, from [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Silylating Agents. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved January 23, 2026, from [Link]

-

Springer Professional. (2020, September 11). Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved January 23, 2026, from [Link]

-

University of California, Irvine. (n.d.). Protecting Groups. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Retrieved January 23, 2026, from [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved January 23, 2026, from [Link]

-

Koca, M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved January 23, 2026, from [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. General Silylation Procedures - Gelest [technical.gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. researchgate.net [researchgate.net]

- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. Silyl Groups - Gelest [technical.gelest.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

The Silyl Age: A Technical Guide to the Historical Development and Synthetic Applications of Silylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation, the introduction of a silyl group into a molecule, has evolved from a niche curiosity in organometallic chemistry to an indispensable tool in modern organic synthesis. This in-depth technical guide provides a comprehensive overview of the historical development of silylation reactions, tracing their journey from the foundational discoveries of the 19th century to their current status as a cornerstone of synthetic strategy. We will explore the pioneering work that established the field, the development of a diverse arsenal of silylating agents, and the mechanistic intricacies that govern these transformations. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering not only a historical perspective but also practical insights into the application of silylation in contemporary synthesis.

The Dawn of a New Bond: Early Discoveries in Organosilicon Chemistry

The story of silylation begins not with a targeted synthetic goal, but with the fundamental exploration of organometallic compounds. In 1863, French chemists Charles Friedel and James Crafts reported the first synthesis of an organosilicon compound, tetraethylsilane, by reacting diethylzinc with silicon tetrachloride.[1] This seminal discovery laid the groundwork for the field of organosilicon chemistry. However, it was the extensive work of English chemist Frederick Kipping in the early 20th century that truly established the synthetic utility of the silicon-carbon bond through the use of Grignard reagents.

A pivotal moment in the history of silylation as a functional group transformation occurred in 1944, when R. O. Sauer reported the use of trimethylchlorosilane (TMCS) for the silylation of alcohols.[2] This marked the first instance of employing a silyl halide to protect a hydroxyl group, a concept that would later revolutionize organic synthesis.

The Silyl Protecting Group Revolution: From TMS to TBDMS

The initial use of the trimethylsilyl (TMS) group offered a simple and effective means of protecting alcohols.[3] The formation of a trimethylsilyl ether renders the hydroxyl group inert to a variety of reagents, and the TMS group can be readily removed under mild acidic conditions.

However, the true potential of silyl ethers as protecting groups was fully realized with the groundbreaking work of E.J. Corey in 1972.[4][5] Recognizing the limitations of the TMS group, particularly its lability, Corey introduced the tert-butyldimethylsilyl (TBDMS or TBS) group.[4][6] The TBDMS group, with its greater steric bulk, offers significantly enhanced stability towards a wide range of reaction conditions, yet can be selectively cleaved using fluoride ions, most commonly in the form of tetrabutylammonium fluoride (TBAF).[6][7] This orthogonality opened up new avenues for complex molecule synthesis, allowing for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.

The introduction of the TBDMS group spurred the development of a vast array of silylating agents with varying steric and electronic properties, each offering unique advantages in terms of reactivity and stability. This expansion of the silyl ether toolbox provided synthetic chemists with an unprecedented level of control over their synthetic strategies.

Comparative Stability of Common Silyl Ethers

| Silyl Ether | Reagent Abbreviation | Relative Rate of Acidic Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 10,000-100,000 |

| Triisopropylsilyl | TIPS | ~700,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 |

Data compiled from various sources, providing a general trend of stability.

Mechanistic Underpinnings of Silylation

The vast majority of silylation reactions of alcohols proceed through a nucleophilic substitution mechanism at the silicon center. The generally accepted pathway involves the attack of the alcohol oxygen on the electrophilic silicon atom of the silyl halide.[8] This process is typically facilitated by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct.

Caption: General mechanism for the base-catalyzed silylation of an alcohol.

The choice of base is crucial and can influence the rate and selectivity of the reaction. Common bases include tertiary amines such as triethylamine and imidazole. Imidazole is particularly effective as it is believed to form a highly reactive silylimidazolium intermediate.

Beyond Protection: Silyl Enol Ethers in Carbon-Carbon Bond Formation

While silyl ethers are paramount for alcohol protection, the silylation of enolates to form silyl enol ethers has had an equally profound impact on organic synthesis. Silyl enol ethers are versatile nucleophiles that react with a wide range of electrophiles, enabling the formation of carbon-carbon bonds under mild conditions.[9] They are key intermediates in numerous named reactions, including the Mukaiyama aldol addition and Michael additions.

The regioselectivity of silyl enol ether formation can often be controlled by the reaction conditions. Kinetically controlled conditions, typically involving a strong, sterically hindered base at low temperature, favor the formation of the less substituted silyl enol ether.[9] Conversely, thermodynamically controlled conditions, using a weaker base at higher temperatures, lead to the more substituted, and generally more stable, silyl enol ether.[9]

Sources

- 1. The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog [oreateai.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Silyl Groups - Gelest [technical.gelest.com]

- 4. mindat.org [mindat.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Silylation - Wikipedia [en.wikipedia.org]

- 9. Silyl enol ether synthesis by silylation [organic-chemistry.org]

Introduction: The Strategic Imperative of Temporary Invisibility in Synthesis

An In-Depth Technical Guide to the Core Principles of Protecting Group Chemistry with Organosilanes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the high-stakes arena of drug development, the ability to selectively modify a multifunctional molecule is paramount. Often, a molecule contains several reactive sites, but the desired transformation must occur at only one. This challenge necessitates the use of "protecting groups," which act as a form of molecular camouflage.[1] A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity, allowing other parts of the molecule to be modified without interference.[1] After the desired reaction is complete, the protecting group is removed to regenerate the original functionality.[1][2]

Among the myriad of protecting groups available, organosilanes, which form silyl ethers with hydroxyl groups, have emerged as one of the most versatile and widely utilized classes.[3][4][5] Their popularity stems from their ease of installation and removal, their tunable stability based on the substituents on the silicon atom, and their orthogonality to many other common protecting groups.[5] This guide provides a comprehensive overview of the core principles governing the use of organosilanes as protecting groups for alcohols, offering both mechanistic insights and practical, field-proven protocols.

The Fundamental Workflow: A Three-Act Play

The application of any protecting group strategy follows a simple, three-step logical progression: protect, react, and deprotect. This ensures that the desired chemical transformation occurs only at the intended site, preserving the integrity of other sensitive functional groups.

Caption: The fundamental workflow of protecting group chemistry.

Part 1: Core Principles of Silylation and Desilylation

The utility of silyl ethers lies in the predictable and controllable nature of their formation (silylation) and cleavage (desilylation). Understanding the mechanisms behind these processes is crucial for selecting the appropriate reagents and reaction conditions.

Mechanism of Silyl Ether Formation (Silylation)

The most common method for forming a silyl ether is the reaction of an alcohol with a silyl halide (typically a chloride) in the presence of a weak base.[4][6]

The reaction is generally presumed to proceed via an SN2-type mechanism at the silicon center.[2] The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom. Although the silicon is tertiary, its larger size compared to carbon allows for this nucleophilic attack.[2] A base, commonly an amine like imidazole or triethylamine (Et₃N), serves two purposes: it activates the silylating agent and neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.[2]

E.J. Corey's seminal work demonstrated that using imidazole as a base with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dimethylformamide (DMF) is highly effective for silylating alcohols.[7] It was initially thought that imidazole reacts with TBDMS-Cl to form a highly reactive silyl-imidazole intermediate, but newer research suggests that DMF itself plays a catalytic role.[7]

Caption: Generalized mechanism for the silylation of an alcohol.

Mechanism of Silyl Ether Cleavage (Desilylation)

The selective cleavage of silyl ethers is the cornerstone of their utility. The most distinctive and widely used method for deprotection relies on a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF).[6][8]

The driving force for this reaction is the exceptionally high strength of the silicon-fluorine (Si-F) bond.[6] The small fluoride anion readily attacks the silicon atom, leading to the formation of a pentavalent silicon intermediate.[7] This intermediate then collapses, breaking the Si-O bond and liberating the alcohol.[7]

Caption: Mechanism for fluoride-mediated desilylation.

In addition to fluoride-based reagents, silyl ethers can also be cleaved under acidic or basic conditions, with their stability being highly dependent on the steric bulk of the substituents on the silicon atom.[4][7][8]

Part 2: A Comparative Guide to Common Silyl Protecting Groups

The choice of silyl group is a critical strategic decision in synthesis design. It is primarily dictated by the required stability under various reaction conditions. Steric hindrance around the silicon atom is the main factor influencing stability: bulkier groups lead to more stable silyl ethers.[6]

| Protecting Group | Abbreviation | Structure | Relative Stability to Acid[4] | Relative Stability to Base[4] | Common Silylation Reagents | Common Deprotection Reagents |

| Trimethylsilyl | TMS | (CH₃)₃Si- | 1 (Least Stable) | 1 (Least Stable) | TMS-Cl, HMDS | H₂O, Mild Acid/Base, K₂CO₃/MeOH, TBAF |

| Triethylsilyl | TES | (CH₃CH₂)₃Si- | 10² | 10² | TES-Cl, TES-OTf | H₂O/Acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS or TBS | (CH₃)₃C(CH₃)₂Si- | 10⁴ | 10⁴ | TBDMS-Cl, TBDMS-OTf | TBAF, HF•Py, Acetic Acid |

| Triisopropylsilyl | TIPS | [(CH₃)₂CH]₃Si- | 10⁵ | 10⁷ (Most Stable) | TIPS-Cl, TIPS-OTf | TBAF (slower), HF•Py |

| tert-Butyldiphenylsilyl | TBDPS | (CH₃)₃C(C₆H₅)₂Si- | 10⁶ (Most Stable) | 10⁴ | TBDPS-Cl | TBAF (slower), HF•Py |

Key Insights from the Field:

-

TMS ethers are highly labile and often used for the temporary protection of alcohols or for derivatization for analysis (e.g., gas chromatography), but are generally too unstable for multi-step synthesis.[7]

-

TBDMS ethers represent the workhorse of silyl protecting groups, offering a good balance of stability and ease of removal. They are stable to a wide range of non-acidic and non-fluoride conditions, making them exceptionally popular.[9]

-

TIPS and TBDPS ethers are significantly more robust due to their greater steric bulk.[4][9] They are employed when harsh conditions are required elsewhere in the molecule. For example, the TIPS group can often survive deprotection protocols that would cleave a TBDMS group, allowing for selective deprotection (orthogonality).[9]

Part 3: Chemoselectivity in Silylation Reactions

A key advantage of organosilane chemistry is the ability to selectively protect one hydroxyl group in the presence of others. This chemoselectivity is primarily governed by steric effects.

-

Substrate Hindrance: Less sterically hindered alcohols react faster. The general order of reactivity is primary > secondary > tertiary alcohols.[10]

-

Reagent Hindrance: Silylating agents with greater steric bulk (e.g., TIPS-Cl vs. TBDMS-Cl) are more selective for less hindered alcohols.[9]

This principle allows for the selective protection of a primary alcohol in a diol containing both a primary and a secondary hydroxyl group by using a bulky silylating agent like TBDMS-Cl or TBDPS-Cl.[7][10]

Part 4: Field-Proven Experimental Protocols

The following protocols are standard, reliable procedures for the protection and deprotection of a primary alcohol.

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl

Objective: To selectively protect a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether.

Rationale: This protocol, based on Corey's method, uses imidazole as a base in DMF.[7] Imidazole is an effective catalyst and acid scavenger. DMF is an excellent polar aprotic solvent for this reaction. The stoichiometry ensures complete reaction without excessive, difficult-to-remove reagents.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 - 1.2 eq)

-

Imidazole (2.0 - 2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology:

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).

-

Reagent Addition: Add imidazole (2.2 eq) to the solution and stir until it dissolves. Then, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-16 hours).

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of water.

-

Workup - Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally with brine. This removes residual DMF and imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude TBDMS ether can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a TBDMS ether and regenerate the parent alcohol.

Rationale: This is the most common method for TBDMS ether cleavage.[8] TBAF is a convenient source of nucleophilic fluoride ions.[6] Tetrahydrofuran (THF) is the standard solvent as it is inert and effectively solvates the TBAF salt. The reaction is typically clean and high-yielding.[8]

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Reagent Addition: Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-12 hours).[8]

-

Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution or water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude alcohol can be purified by flash column chromatography if the silyl byproducts are not sufficiently volatile.

Conclusion

Organosilane protecting groups are an indispensable tool in modern organic synthesis, providing a robust and flexible strategy for managing the reactivity of hydroxyl groups. Their predictable behavior, tunable stability, and the mild conditions required for their introduction and removal have cemented their role in the synthesis of complex natural products and in the development of novel pharmaceuticals. A thorough understanding of the mechanistic principles and steric factors that govern their reactivity empowers the synthetic chemist to design more efficient, selective, and elegant synthetic routes.

References

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether. Leah4sci. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health (PMC). [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Silyl Groups. Gelest Technical Library. [Link]

-

Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

16: Silylethers. Chemistry LibreTexts. [Link]

-

Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]